REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[c:7](=[O:19])[n:8]([CH2:17][CH3:18])[c:9]2[n:10][cH:11][cH:12][cH:13][c:14]2[c:15]1[NH2:16].[CH3:22][CH2:23][OH:24].[CH3:25][C:26](=[O:27])[OH:28].[Na+:21].[OH-:20]>>[O:3]=[C:4]([OH:5])[c:6]1[c:7](=[O:19])[n:8]([CH2:17][CH3:18])[c:9]2[n:10][cH:11][cH:12][cH:13][c:14]2[c:15]1[NH2:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1c(N)c2cccnc2n(CC)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCn1c(=O)c(C(=O)O)c(N)c2cccnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |